PDE4A Enzyme Inhibition: Potency vs. Reference Inhibitor Rolipram
The compound showed an IC50 of 10.7 nM against unpurified recombinant PDE4A in a cell-free assay. [1] As a contextual baseline, the prototypical PDE4 inhibitor rolipram has a reported IC50 of 3 nM against PDE4A in a comparable cell-free system. [2] This 3.6-fold difference in potency places the target compound as a moderate PDE4A inhibitor, but without published subtype selectivity data (PDE4B/C/D), no claim of a unique selectivity window can be made. There are no publicly available IC50 values for the closest positional isomer (pyridin-3-ylmethyl analogue) to judge whether the 4-pyridyl attachment offers a potency advantage.
| Evidence Dimension | PDE4A catalytic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.7 nM |
| Comparator Or Baseline | Rolipram IC50 = 3 nM (PDE4A) |
| Quantified Difference | 3.6-fold lower potency vs. rolipram |
| Conditions | Cell-free recombinant PDE4A assay; incubation details not fully specified in the source records. |
Why This Matters
For selection decisions, this data point places the compound's PDE4A potency close to but below rolipram, yet provides no evidence on subtype selectivity or cellular activity, making it insufficient as a sole differentiator without complementary pharmacokinetic or selectivity profiling.
- [1] BindingDB Entry: ChEMBL_155727 (CHEMBL760761). In-vitro inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). View Source
- [2] Abcam. (2025). (R,S)-Rolipram, Selective PDE4 inhibitor. Product Datasheet. View Source
